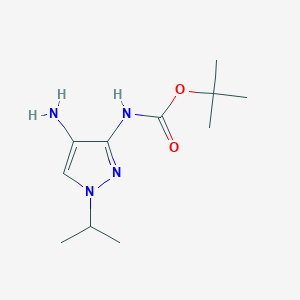![molecular formula C13H14FNOS B11737054 [(5-Fluorothiophen-2-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11737054.png)
[(5-Fluorothiophen-2-yl)methyl][(4-methoxyphenyl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5-Fluorothiophen-2-yl)methyl][(4-methoxyphenyl)methyl]amine is an organic compound that features a thiophene ring substituted with a fluorine atom and a methoxyphenyl group
Méthodes De Préparation
The synthesis of [(5-Fluorothiophen-2-yl)methyl][(4-methoxyphenyl)methyl]amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the reduction of Schiff bases, where sodium borohydride is used as a reducing agent .
Analyse Des Réactions Chimiques
[(5-Fluorothiophen-2-yl)methyl][(4-methoxyphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the aromatic ring, respectively. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Applications De Recherche Scientifique
[(5-Fluorothiophen-2-yl)methyl][(4-methoxyphenyl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes
Mécanisme D'action
The mechanism of action of [(5-Fluorothiophen-2-yl)methyl][(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s electronic properties, affecting its binding affinity to various receptors and enzymes. The thiophene ring can participate in π-π interactions, enhancing its activity in biological systems .
Comparaison Avec Des Composés Similaires
[(5-Fluorothiophen-2-yl)methyl][(4-methoxyphenyl)methyl]amine can be compared with other thiophene derivatives, such as:
[(5-ethylthiophen-2-yl)methyl][(4-fluorophenyl)methyl]amine: This compound has an ethyl group instead of a fluorine atom, which can alter its reactivity and biological activity.
[(4-fluorophenyl)methyl][(5-methylthiophen-2-yl)methyl]amine: The presence of a methyl group instead of a methoxy group can affect its solubility and interaction with biological targets.
These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C13H14FNOS |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
N-[(5-fluorothiophen-2-yl)methyl]-1-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C13H14FNOS/c1-16-11-4-2-10(3-5-11)8-15-9-12-6-7-13(14)17-12/h2-7,15H,8-9H2,1H3 |
Clé InChI |
ZMJILTYDGZISGF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CNCC2=CC=C(S2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11736984.png)

![N-[(2,5-difluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11737008.png)
![3-{[(2,5-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11737009.png)

![N-hydroxy-4-{imidazo[1,2-a]pyridin-2-yl}benzene-1-carboximidamide](/img/structure/B11737014.png)
![4-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11737025.png)

![1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11737045.png)
![3-Amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile](/img/structure/B11737052.png)
![[(3,5-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11737053.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11737060.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11737071.png)
